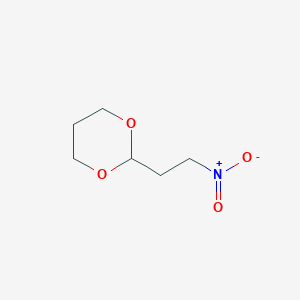

2-(2-Nitroethyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-7(9)3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNDPOWZJGBZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 2-(2-Nitroethyl)-1,3-dioxane

Executive Summary

2-(2-Nitroethyl)-1,3-dioxane represents a strategic "masked" intermediate in organic synthesis, specifically serving as a robust equivalent of 3-nitropropanal . While its five-membered analog (1,3-dioxolane) is more frequently encountered in basic literature, the 1,3-dioxane derivative offers superior hydrolytic stability, making it the preferred choice for multi-step syntheses requiring harsh acidic or Lewis-acidic conditions prior to deprotection.

This compound acts as a bifunctional linchpin: the nitro group serves as a latent amine (via reduction) or carbonyl (via Nef reaction), while the dioxane ring protects the aldehyde functionality. It is extensively utilized in the synthesis of indole alkaloids (e.g., tryptamines), pyrrolidines, and complex pharmaceutical architectures where a stable three-carbon linker is required.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

-

IUPAC Name: 2-(2-Nitroethyl)-1,3-dioxane[1]

-

Synonyms: 3-Nitropropanal trimethylene acetal; 1-Nitro-3,3-(propane-1,3-diyldioxy)propane.

-

Molecular Formula:

-

Molecular Weight: 161.16 g/mol

-

Related CAS: 33884-43-4 (Bromo-analog reference), 82891-99-4 (Dioxolane analog reference).

Structural Conformation

Unlike the planar acetal systems, the 1,3-dioxane ring adopts a chair conformation . The bulky 2-nitroethyl substituent preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock confers enhanced thermodynamic stability compared to the 1,3-dioxolane (5-membered) analogs, which suffer from ring strain and easier acid-catalyzed ring opening.

Electronic Properties

-

Nitro Group (

): Strongly electron-withdrawing (induction and resonance). It acidifies the -

Acetal Linkage: The dioxane ring renders the terminal aldehyde inert to nucleophiles, bases, and reducing agents (e.g.,

, LiAlH

Part 2: Physicochemical Properties

The following data is synthesized from experimental values of the nitro-analog and its close structural relative, 2-(2-bromoethyl)-1,3-dioxane.

| Property | Value / Description | Context |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT. |

| Boiling Point | ~95–105°C @ 0.5 mmHg | Estimated based on Bromo-analog (75°C @ 2mmHg). Requires high vacuum for distillation to avoid thermal decomposition of the nitro group. |

| Density | ~1.15 – 1.20 g/mL | Denser than water. |

| Solubility | Soluble in DCM, THF, EtOAc, Ethanol | Limited solubility in water; highly lipophilic due to the dioxane ring. |

| Stability | Acid-Sensitive, Base-Stable | Stable to aqueous base and nucleophiles. Hydrolyzes in aqueous HCl/H |

Part 3: Synthesis & Production Protocols

Method A: The Victor Meyer Displacement (Lab Scale)

This is the most reliable method for laboratory preparation, utilizing the commercially available 2-(2-bromoethyl)-1,3-dioxane .

Mechanism:

Protocol:

-

Preparation: Dissolve 2-(2-bromoethyl)-1,3-dioxane (1.0 equiv) in anhydrous DMF (0.5 M).

-

Addition: Add finely powdered

(1.5 equiv) and Urea (0.5 equiv). Note: Urea prevents the formation of nitrite esters (O-alkylation) by scavenging nitrous acid. -

Reaction: Stir at ambient temperature for 18–24 hours. Monitor by TLC (disappearance of bromide).

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

-

Purification: Vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica gel.

Method B: Michael Addition Sequence (Scale-Up)

Ideal for industrial scale where starting from acrolein is more cost-effective.

Step 1: Michael Addition

-

Note: 3-Nitropropanal is unstable and polymerizes easily. It is usually trapped immediately.

Step 2: Acetalization

-

Refinement: A "one-pot" variation involves reacting acrolein acetal (2-vinyl-1,3-dioxane) with nitromethane under Michael conditions, though this is sterically slower.

Part 4: Reactivity Profile & Applications

Functional Group Transformations

The utility of 2-(2-nitroethyl)-1,3-dioxane lies in its ability to selectively react at either the nitro terminus or the acetal terminus.

Figure 1: Divergent synthetic pathways accessible from the core dioxane scaffold.[2]

Key Application: Tryptamine Synthesis

The compound serves as a "masked" 3-aminopropanal.

-

Reduction: The nitro group is reduced to a primary amine using catalytic hydrogenation (

, Raney Ni) or Lithium Aluminum Hydride ( -

Deprotection: The dioxane is hydrolyzed to release the aldehyde.

-

Cyclization: In the presence of phenylhydrazine (Fischer Indole) or via reductive amination strategies, this yields tryptamine analogs efficiently.

The "Safety-Catch" Linker

In solid-phase synthesis, the nitro group acts as a "safety catch." It remains inert during peptide coupling or glycosylation. Once the synthesis is complete, the nitro group is activated (reduced to amine) to facilitate cleavage or intramolecular cyclization.

Part 5: Safety & Handling

-

Explosion Hazard: Like all aliphatic nitro compounds, the residue should not be distilled to dryness. Overheating can lead to rapid decomposition.

-

Toxicity: Potential alkylating agent. Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store under inert atmosphere (

) at 2–8°C. The acetal is sensitive to moisture over long periods (slow hydrolysis).

References

-

Stowell, J. C., Keith, D. R., & King, B. T. (1984).

-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses , 62, 140. -

Kornblum, N., et al. (1955). The Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society , 77(23), 6269–6280.[4] (Foundational text for nitrite displacement).

- Ballini, R., & Bosica, G. (1997). Nitroalkanes as Key Intermediates: Michael Addition in Aqueous Media. Tetrahedron Letters. (Context for Michael addition route).

-

BenchChem. Aldehyde Protecting Groups: 1,3-Dioxane vs Dioxolane Stability. (General reference for acetal stability).

Sources

The Strategic Deployment of 2-(2-Nitroethyl)-1,3-dioxane in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds and versatile synthetic intermediates is perpetual. 2-(2-Nitroethyl)-1,3-dioxane emerges as a molecule of significant strategic value, embodying a unique convergence of functionalities. This technical guide delineates the potential applications of this compound in medicinal chemistry, presenting it as a multifaceted building block for the synthesis of complex, biologically relevant molecules. By leveraging the distinct chemical reactivities of the nitroalkane and the 1,3-dioxane moieties, researchers can access a diverse array of molecular architectures, from chiral amino alcohols to intricate heterocyclic systems. This document provides an in-depth analysis of its synthetic utility, explores its potential as a pharmacophore and in prodrug design, and furnishes detailed experimental protocols for its key transformations.

Introduction: A Molecule of Dichotomous Reactivity

2-(2-Nitroethyl)-1,3-dioxane is a bifunctional organic compound that marries the electrophilic and nucleophilic potential of a nitroalkane with the stability and latent carbonyl functionality of a 1,3-dioxane. This unique combination makes it a powerful tool for medicinal chemists. The 1,3-dioxane ring serves as a stable, non-polar protecting group for a hydrophilic 1,3-diol or a reactive aldehyde, which can be unmasked under specific acidic conditions.[1][2] Concurrently, the nitroethyl group offers a rich platform for chemical manipulation, including carbon-carbon bond formation and facile conversion to a primary amine.[3]

This guide will explore the strategic advantages of employing 2-(2-Nitroethyl)-1,3-dioxane in drug discovery programs, focusing on three principal areas:

-

As a Versatile Synthetic Intermediate: Leveraging its dual reactivity to construct complex molecular scaffolds.

-

As a Modulator of Physicochemical Properties: Utilizing the 1,3-dioxane ring as a rigid scaffold or bioisostere to influence conformation and pharmacokinetics.

-

In Advanced Prodrug Strategies: Employing the nitro group as a trigger for hypoxia-activated drug release.

Synthesis and Chemical Properties of 2-(2-Nitroethyl)-1,3-dioxane

The synthesis of 2-(2-Nitroethyl)-1,3-dioxane is conceptually straightforward, typically involving the acid-catalyzed acetalization of 3-nitropropanal with 1,3-propanediol. The reaction equilibrium is driven to completion by the removal of water, often through azeotropic distillation.

Table 1: Physicochemical Properties of 2-(2-Nitroethyl)-1,3-dioxane (Predicted)

| Property | Value |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~250-270 °C (decomposes) |

| Solubility | Soluble in most organic solvents |

The chemical reactivity of 2-(2-Nitroethyl)-1,3-dioxane is dictated by its two functional groups:

-

The Nitroalkane Moiety: The α-protons to the nitro group are acidic and can be abstracted by a base to form a nitronate anion, a potent nucleophile.

-

The 1,3-Dioxane Ring: This cyclic acetal is stable to basic, neutral, and many oxidative and reductive conditions but is readily hydrolyzed under acidic conditions to reveal a propanal functionality.[1]

Applications in Medicinal Chemistry

A Versatile Synthetic Intermediate for Scaffold Diversification

The true power of 2-(2-Nitroethyl)-1,3-dioxane lies in the sequential or tandem manipulation of its two functional groups. This allows for the construction of a wide variety of medicinally relevant scaffolds.

A cornerstone application is the synthesis of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals.[4][5] The synthetic strategy involves a Henry (nitroaldol) reaction, followed by reduction of the nitro group and deprotection of the acetal.

Experimental Protocol: Synthesis of a Substituted Piperidine

-

Henry Reaction: To a solution of 2-(2-Nitroethyl)-1,3-dioxane (1.0 eq) and an appropriate aldehyde (1.1 eq) in methanol, add a catalytic amount of a suitable base (e.g., DBU). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Nitro Group Reduction: The crude β-nitro alcohol intermediate is dissolved in methanol and subjected to catalytic hydrogenation (e.g., H₂, 10% Pd/C) at atmospheric pressure. The reaction is monitored by TLC until the disappearance of the starting material.

-

Deprotection and Cyclization: The catalyst is filtered off, and the filtrate is concentrated. The resulting crude amino alcohol is dissolved in a solution of aqueous HCl and stirred at room temperature to effect deprotection of the dioxane and subsequent intramolecular reductive amination to form the substituted piperidine.

-

Purification: The product is purified by column chromatography.

This strategy allows for the creation of diverse libraries of substituted piperidines, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[6][7]

The nucleophilic nitronate anion derived from 2-(2-Nitroethyl)-1,3-dioxane can undergo a Michael addition to α,β-unsaturated carbonyl compounds.[8][9] Subsequent Nef reaction converts the nitro group into a carbonyl, yielding a γ-keto-aldehyde (after deprotection), a valuable precursor for various heterocycles.

Experimental Protocol: Synthesis of a Pyrrole Derivative

-

Michael Addition: 2-(2-Nitroethyl)-1,3-dioxane (1.0 eq) is treated with a base (e.g., NaH) in THF at 0 °C. The resulting nitronate is then added to a solution of an α,β-unsaturated ketone (1.0 eq) in THF. The reaction is stirred until completion.

-

Nef Reaction: The crude Michael adduct is subjected to a Nef reaction. For example, the nitronate is reformed with a base and then treated with a strong acid (e.g., H₂SO₄) at low temperature.[10]

-

Cyclization: The resulting γ-diketone is then cyclized with a primary amine or ammonia source (e.g., ammonium acetate) in a suitable solvent with heating to afford the corresponding pyrrole derivative.

The 1,3-Dioxane Ring: More Than Just a Protecting Group

While the protective role of the 1,3-dioxane is evident, its influence on the overall molecular properties should not be underestimated.

The chair-like conformation of the 1,3-dioxane ring can impart a degree of conformational rigidity to the molecule.[11][12] This can be strategically employed to orient substituents in a defined spatial arrangement, which is crucial for optimizing interactions with a biological target. By introducing substituents at the 2-, 4-, and 5-positions of the dioxane ring, medicinal chemists can fine-tune the three-dimensional shape of a molecule to enhance its binding affinity and selectivity.[13][14]

The 1,3-dioxane moiety can serve as a bioisostere for other functional groups, such as esters or amides. This replacement can lead to improved metabolic stability, as the acetal linkage is generally more resistant to enzymatic hydrolysis than an ester bond.[15] Furthermore, the introduction of the dioxane ring can alter the lipophilicity and polarity of a molecule, thereby influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| Ester | 0 | 2 | 26.3 |

| Amide | 1 | 1 | 43.1 |

| 1,3-Dioxane | 0 | 2 | 18.5 |

The Nitro Group in Hypoxia-Activated Prodrugs

The presence of a nitro group in a drug candidate often raises concerns about potential toxicity. However, this functionality can be harnessed for therapeutic benefit in the design of hypoxia-activated prodrugs. Solid tumors often contain regions of low oxygen concentration (hypoxia). Certain nitroreductase enzymes are overexpressed in these hypoxic environments and can selectively reduce nitro groups to more reactive species, such as hydroxylamines and amines. This bio-reductive activation can trigger the release of a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.

By incorporating a nitroaromatic group into a molecule derived from 2-(2-Nitroethyl)-1,3-dioxane, it is conceivable to design prodrugs that are activated under hypoxic conditions.

Conclusion and Future Perspectives

2-(2-Nitroethyl)-1,3-dioxane represents a largely untapped resource in medicinal chemistry. Its bifunctional nature provides a robust platform for the efficient synthesis of diverse and complex molecular architectures. The strategic interplay between the latent aldehyde of the dioxane and the versatile reactivity of the nitro group opens up a vast chemical space for exploration.

Future research should focus on the development of stereoselective transformations of 2-(2-Nitroethyl)-1,3-dioxane to access enantiomerically pure building blocks. Furthermore, the incorporation of this unique scaffold into systematic structure-activity relationship (SAR) studies will undoubtedly unveil novel classes of bioactive compounds. As our understanding of the nuanced roles of functional groups in drug design continues to evolve, the strategic application of molecules like 2-(2-Nitroethyl)-1,3-dioxane will be paramount in the quest for safer and more effective medicines.

References

- Drewes, S. E., et al. (1985). Synthesis and configurational studies on 2,5,5-trisubstituted-1,3-dioxanes. South African Journal of Chemistry, 38(3), 101-106.

- EXTENDED ABSTRACT. (n.d.). β-amino Alcohols are the versatile intermediates in the preparation of many biologically active compounds as well as in pharmaceutical industry. Open Access Journals.

- Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). PubMed Central (PMC).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).

- discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017).

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (n.d.). MDPI.

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.).

- Henry Reaction or Nitro-Aldol Reaction (Part 2)

- Various 5-substituted and 2,5-disubstituted 1,3-dioxanes, a new class of analgesic agents. (n.d.).

- Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. (n.d.). Semantic Scholar.

- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). PubMed Central (PMC).

- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI.

- Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (n.d.).

- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (n.d.). Royal Society of Chemistry.

- A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. (2015). Organic Letters.

- Synthesis of chiral amino-alcohols. (n.d.).

- Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. (n.d.). Benchchem.

- MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (W

- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PubMed Central (PMC).

- Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines, Hydroxylamines, A. (n.d.). MSU Chemistry.

- Nef reaction. (n.d.). Wikipedia.

- Environmental Fate, Transport, and Investigation Str

- Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes. (n.d.). Benchchem.

- (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. (2010).

- The Henry Reaction: Recent Examples. (2021).

- Nitro compounds as useful reagents for the synthesis of dicarbonyl deriv

- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (n.d.). PubMed.

- Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (n.d.).

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Synthesis and configurational studies on 2,5,5-trisubstituted-1,3-dioxanes. (1985). OSTI.GOV.

- Nitro Reduction. (n.d.). organic-chemistry.org.

- Various 5-substituted and 2,5-disubstituted 1,3-dioxanes, a new class of analgesic agents. (n.d.).

- Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023). PubMed Central (PMC).

- Spirocyclic Motifs in Natural Products. (n.d.). PubMed Central (PMC).

- Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). Royal Society of Chemistry.

- ChemInform Abstract: Unprecedented, Selective Nef Reaction of Secondary Nitroalkanes Promoted by DBU under Basic Homogeneous Conditions. (2010).

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). diva-portal.org.

- Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes. (n.d.). Benchchem.

- Reduction of Nitro Groups. (2015). YouTube.

- (PDF) New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. (2008).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sctunisie.org [sctunisie.org]

- 10. Nef reaction - Wikipedia [en.wikipedia.org]

- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Various 5-substituted and 2,5-disubstituted 1,3-dioxanes, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

Physical properties such as melting point and boiling point of 2-(2-Nitroethyl)-1,3-dioxane

The following is an in-depth technical guide for 2-(2-Nitroethyl)-1,3-dioxane , structured for researchers and drug development professionals.

Advanced Reagent Guide for Masked Nitro-Aldehyde Synthesis[1]

Executive Summary & Chemical Identity

2-(2-Nitroethyl)-1,3-dioxane is a specialized heterocyclic building block used primarily as a robust, protected form of 3-nitropropionaldehyde .[1] In synthetic organic chemistry, it serves as a "masked" aldehyde that allows for the introduction of a 3-carbon chain terminating in a nitro group, while the acetal functionality protects the aldehyde from premature oxidation or nucleophilic attack.

Critically, the 1,3-dioxane (6-membered ring) moiety offers superior hydrolytic stability compared to its 1,3-dioxolane (5-membered ring) analog.[1] This enhanced stability allows the compound to survive wider pH ranges and harsher reaction conditions (e.g., Grignard reactions, reductions) often required in complex total synthesis or API (Active Pharmaceutical Ingredient) development.

| Attribute | Detail |

| Systematic Name | 2-(2-Nitroethyl)-1,3-dioxane |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Structural Class | Cyclic Acetal / Nitroalkane |

| Key Function | Masked 3-nitropropanal (stable to basic/nucleophilic conditions) |

Physical Properties & Characterization

Note: Direct experimental values for the specific 6-membered nitro-dioxane are rare in open literature.[1] The data below synthesizes predicted values with experimentally verified data from its closest structural analogs: the bromo-dioxane precursor and the nitro-dioxolane analog.

Table 1: Physical Property Profile

| Property | Value / Range | Context & Validation |

| Physical State | Liquid (Oil) | At standard temperature and pressure (STP).[1] |

| Boiling Point (Predicted) | 115–125 °C @ 2 mmHg | Estimated based on the bromo-analog (72–75°C @ 2 mmHg) and the polarity contribution of the nitro group.[1] |

| Melting Point | < 25 °C | Compound is a liquid at room temperature. |

| Density (Predicted) | 1.15 – 1.20 g/mL | Denser than water due to the nitro group and oxygen-rich ring.[1] |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc | Lipophilic nature of the dioxane ring dominates. |

| Stability | Acid-labile; Base-stable | Hydrolyzes in aqueous acid (HCl/H₂SO₄) to release 3-nitropropanal.[1] |

Comparative Analog Data (For Benchmarking)

-

2-(2-Bromoethyl)-1,3-dioxane (Precursor): BP 72–75 °C @ 2.0 mmHg; Density 1.434 g/mL.[1]

-

2-(2-Nitroethyl)-1,3-dioxolane (5-ring Analog): CAS 82891-99-4; Liquid at RT.[1]

Synthesis & Experimental Protocols

The most reliable route to 2-(2-nitroethyl)-1,3-dioxane avoids the direct handling of the toxic and unstable 3-nitropropanal.[1] Instead, a nucleophilic substitution on the commercially available bromo-derivative is recommended.[1]

Protocol A: Synthesis via Victor Meyer Reaction

This protocol converts 2-(2-bromoethyl)-1,3-dioxane into the nitro derivative using sodium nitrite.[1]

Reagents:

-

2-(2-Bromoethyl)-1,3-dioxane (1.0 equiv)[1]

-

Sodium Nitrite (NaNO₂, 1.5 equiv)

-

Urea (0.5 equiv, scavenger for nitrous acid)

-

Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve sodium nitrite (1.5 equiv) and urea (0.5 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

-

Addition: Cool the mixture to 0°C. Add 2-(2-bromoethyl)-1,3-dioxane (1.0 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica gel, Hexane:EtOAc) or GC-MS. The disappearance of the bromo-starting material indicates completion.[1]

-

Workup: Pour the reaction mixture into ice-cold water. Extract extensively with Diethyl Ether or Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Isolation: Purify the resulting yellow oil via flash column chromatography (Silica, 10-20% EtOAc in Hexanes) to yield 2-(2-nitroethyl)-1,3-dioxane.

Protocol B: Deprotection (Hydrolysis)

To liberate the aldehyde for downstream usage:

-

Dissolve the dioxane in Acetone/H₂O (4:1).

-

Add catalytic p-Toluenesulfonic acid (pTsOH) or 1M HCl.[1]

-

Heat to mild reflux (50°C) for 1 hour.

-

Caution: The product, 3-nitropropanal, is a mitochondrial toxin. Handle in a fume hood.

Structural Logic & Pathway Analysis

The following diagram illustrates the strategic advantage of using the dioxane scaffold. It highlights the stability differential and the synthesis flow.[2]

Caption: Synthesis pathway showing the conversion of Acrolein to the stable Nitro-Dioxane intermediate, avoiding the direct handling of unstable 3-nitropropanal until the final deprotection step.

Safety & Handling

-

Toxicity Warning: Upon hydrolysis, this compound releases 3-nitropropanal and 3-nitropropionic acid , both of which are potent mitochondrial toxins (succinate dehydrogenase inhibitors).[1]

-

Explosion Hazard: Like all low-molecular-weight nitro compounds, the residue should not be distilled to dryness at high temperatures.[1] Use a blast shield during scale-up.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis).

References

-

Synthesis of Bromo-Dioxane Precursor: Stowell, J. C.; Keith, D. R.; King, B. T. "

-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane." Organic Syntheses, 1984 , 62, 140. - General Dioxane Protection Chemistry: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Nitro-Aldehyde Toxicity: BenchChem. "3-Nitropropanal Technical Profile."[1]

-

Analogous Dioxolane Data: PubChem CID 10888059 (2-(2-Nitroethyl)-1,3-dioxolane).[1] [1]

- Victor Meyer Reaction Context: Kornblum, N. "The Synthesis of Aliphatic Nitro Compounds." Organic Reactions, 1962, 12, 101.

Sources

Methodological & Application

Use of 2-(2-Nitroethyl)-1,3-dioxane as a nitroalkene precursor

Technical Application Note: 2-(2-Nitroethyl)-1,3-dioxane as a Latent 3-Nitropropanal Equivalent for Nitroalkene Synthesis

Executive Summary & Strategic Rationale

In the landscape of heterocycle and linker synthesis, 3-nitropropanal is a high-value synthon, offering a reactive aldehyde and a nitro group (a latent amine or Michael donor) separated by a two-carbon spacer.[1] However, free 3-nitropropanal is notoriously unstable, prone to polymerization and difficult to handle.[1]

2-(2-Nitroethyl)-1,3-dioxane serves as the industry-standard masked equivalent .[1] By protecting the aldehyde as a robust 1,3-dioxane acetal, this reagent allows researchers to perform harsh manipulations on the nitro terminus—specifically Henry (Nitroaldol) reactions —to generate complex, functionalized nitroalkenes .[1] These intermediates are critical precursors for pyrrolidines, tryptamines, and complex alkaloids found in drug discovery pipelines.[1]

This guide details the strategic use of 2-(2-nitroethyl)-1,3-dioxane, focusing on its conversion into functionalized nitroalkenes via condensation-dehydration protocols.[1]

Mechanistic Pathway & Logic[1]

The utility of this reagent relies on the differential reactivity of the acetal and the nitro group.[1] The acetal survives basic conditions, allowing the nitro group to act as a carbon nucleophile.[1]

The "Nitroalkene" Workflow:

-

Activation: The

-protons of the nitro group are acidic ( -

Condensation (Henry Reaction): Deprotonation permits attack on an external electrophile (Aldehyde R-CHO), forming a

-nitro alcohol.[1] -

Elimination: Dehydration of the alcohol yields a conjugated nitroalkene .[1]

-

Global Deprotection (Optional): Acidic hydrolysis reveals the pendant aldehyde for further cyclization (e.g., reductive amination).[1]

Figure 1: The conversion of the dioxane precursor into a functionalized nitroalkene via the Henry-Dehydration sequence.[1]

Experimental Protocols

Protocol A: Preparation of the Reagent (If not purchased)

Context: While commercially available, in-house synthesis ensures freshness, critical for nitro compounds.[1]

Reaction: Displacement of bromide from 2-(2-bromoethyl)-1,3-dioxane using metal nitrite.[1]

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent System: Dissolve 2-(2-bromoethyl)-1,3-dioxane (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add Sodium Nitrite (NaNO₂) (1.5 equiv) and Phloroglucinol (0.1 equiv, as a scavenger for nitrite esters to prevent side reactions).

-

Conditions: Stir at ambient temperature for 24–48 hours. Monitor by TLC (stain with KMnO₄; bromide is UV active, nitro is less so but changes Rf).[1]

-

Workup: Dilute with water and extract exhaustively with Et₂O. Wash organics with brine to remove DMF.[1] Dry over MgSO₄ and concentrate.

-

Purification: Vacuum distillation is preferred over column chromatography to avoid decomposition on silica.[1]

Protocol B: Synthesis of Functionalized Nitroalkenes (The Core Application)

Context: This protocol couples the reagent with an aromatic aldehyde to create a styrene-like nitroalkene with a protected aldehyde tail.[1]

Step 1: The Henry (Nitroaldol) Reaction

| Parameter | Specification | Notes |

| Substrate | 2-(2-Nitroethyl)-1,3-dioxane (1.0 equiv) | The nucleophile.[1] |

| Electrophile | Benzaldehyde derivative (1.1 equiv) | Excess ensures complete consumption of the nitro compound.[1] |

| Catalyst | TMG (Tetramethylguanidine) (0.1 equiv) | A mild, soluble base preferred over hydroxides to preserve the acetal.[1] |

| Solvent | THF or Acetonitrile (Dry) | 0.5 M concentration.[1] |

| Temperature | 0 °C to RT | Start cold to control exotherm. |

Procedure:

-

Dissolve the dioxane reagent and the target aldehyde in THF.[1]

-

Cool to 0 °C. Add TMG dropwise.

-

Allow to warm to RT and stir for 4–16 hours.

-

Checkpoint: LCMS should show the mass of the alcohol adduct (M+H or M+Na).[1]

-

Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1][2]

-

Isolation: Concentrate to obtain the crude

-nitro alcohol. Do not purify extensively; proceed to dehydration.[1]

Step 2: Dehydration to Nitroalkene

Direct dehydration is superior to acid-catalyzed methods which might hydrolyze the dioxane.[1]

-

Dissolve the crude nitro alcohol (from Step 1) in anhydrous DCM (0.2 M).

-

Cool to -10 °C (Ice/Salt bath).

-

Add Triethylamine (Et₃N) (3.0 equiv) followed by Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise.[1]

-

Stir for 30 minutes at -10 °C, then allow to warm to RT.

-

Mechanism: The alcohol forms a mesylate, which undergoes E2 elimination driven by the base.[1]

-

Workup: Wash with water, 1N HCl (rapidly, to remove amine but spare acetal), and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is a yellow/orange oil or solid (conjugated nitroalkenes are often colored).[1]

Critical Control Points & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield in Henry Step | Retro-Henry reaction (equilibrium favored reactants).[1] | Use a stronger base (LDA at -78°C) or remove water/product to drive equilibrium.[1] |

| Acetal Hydrolysis | Acidic workup was too prolonged or pH too low.[1] | Use buffered quench (pH 6-7).[1] Avoid strong mineral acids during workup.[1] |

| Polymerization | Nitroalkenes are Michael acceptors and can self-polymerize.[1] | Store products at -20°C. Add radical inhibitor (BHT) if storing as oil.[1] |

| Incomplete Elimination | Mesylate formed but didn't eliminate.[1] | Add DBU (1.5 equiv) after MsCl addition to force elimination. |

Application in Drug Discovery: The "Tryptamine" Link[1]

The most potent application of this nitroalkene precursor is in the synthesis of tryptamine analogs via the indole synthesis pathway.[1]

-

Nitroalkene Formation: As described above.

-

Reduction: Reduction of the nitroalkene (e.g., LAH or NaBH₄/NiCl₂) yields the amine.[1]

-

Deprotection: Acid treatment removes the dioxane.[1]

-

Cyclization: The resulting amino-aldehyde spontaneously cyclizes or can be reacted with hydrazine derivatives.[1]

Alternatively, the Nitroalkene itself acts as a potent Michael Acceptor for soft nucleophiles (thiols, malonates), allowing the rapid construction of highly substituted aliphatic chains carrying a protected aldehyde.[1]

References

-

Synthesis of Nitro Compounds: Kornblum, N. "The Synthesis of Aliphatic and Alicyclic Nitro Compounds."[1] Organic Reactions, 2011.[1] [1]

-

Henry Reaction Methodology: Luzzio, F. A.[1] "The Henry Reaction: Recent Examples." Tetrahedron, 2001.[1]

-

Dioxane Protecting Groups: Wuts, P. G. M., & Greene, T. W.[1] "Greene's Protective Groups in Organic Synthesis." Wiley, 2006.[1] (Standard Reference for Acetal Stability).[1]

-

Nitroalkene Synthesis via Dehydration: Ballini, R., et al. "Nitroalkanes and Proc. in Org.[1] Synth." Chemical Reviews, 2005.[1]

-

Precursor Utility (Analogous Bromo-compound): "The Synthetic Utility of 2-(2-Bromoethyl)-1,3-dioxane." Ningbo Inno Pharmchem Application Note, 2024.[1][3] (Contextual reference for the stability of the ethyl-dioxane scaffold).

Sources

Application Notes and Protocols: A Guide to Acid-Catalyzed Deprotection of the 1,3-Dioxane Group

Introduction to 1,3-Dioxanes as Protecting Groups

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. The 1,3-dioxane group, a cyclic acetal, serves as a robust and versatile protecting group for both carbonyl functionalities (aldehydes and ketones) and 1,3-diols.[1][2][3] Its prevalence in synthetic chemistry is attributed to a favorable balance of stability and reactivity. 1,3-Dioxanes exhibit considerable stability under neutral, basic, and a variety of oxidative and reductive conditions, ensuring the preservation of the masked functionality while other molecular transformations are carried out.[1][2] However, they are readily cleaved under acidic conditions, allowing for the timely regeneration of the original carbonyl or diol.[1][2] This differential reactivity is the cornerstone of their utility in complex synthetic campaigns.

The formation of the six-membered 1,3-dioxane ring is an equilibrium process, typically catalyzed by a Brønsted or Lewis acid, involving the condensation of a carbonyl compound with a 1,3-diol.[2][4] To drive the reaction to completion, the removal of water is often necessary.[2][4] Conversely, the deprotection process is mechanistically the reverse, facilitated by the presence of an acid and water.[1][5] This document provides a detailed overview of the acid-catalyzed deprotection of 1,3-dioxanes, focusing on the underlying mechanism, a survey of effective acidic catalysts, and detailed protocols for their practical implementation in a research setting.

The Mechanism of Acid-Catalyzed 1,3-Dioxane Cleavage

The deprotection of a 1,3-dioxane is a hydrolytic process that proceeds via a well-established acid-catalyzed mechanism. The key steps are outlined below:

-

Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms within the 1,3-dioxane ring by an acid catalyst (H-A). This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol).[5]

-

Formation of an Oxonium Ion: The lone pair of electrons on the other oxygen atom facilitates the cleavage of the C-O bond of the protonated oxygen, leading to the formation of a resonance-stabilized oxonium ion and the release of one of the hydroxyl groups of the original 1,3-diol.[5]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. This results in the formation of a protonated hemiacetal.

-

Deprotonation and Tautomerization: A base (e.g., water or the conjugate base of the acid catalyst, A⁻) removes a proton from the newly added water molecule, yielding a hemiacetal intermediate.

-

Protonation of the Second Oxygen and Elimination: The remaining oxygen of the original diol moiety in the hemiacetal is then protonated, converting it into a good leaving group. Subsequent elimination of the 1,3-diol regenerates the carbonyl group, completing the deprotection process.

The entire process is reversible, and the presence of excess water is essential to drive the equilibrium towards the deprotected carbonyl compound and the 1,3-diol.[4]

Caption: Mechanism of 1,3-Dioxane Deprotection

A Survey of Acidic Catalysts and Reaction Conditions

A wide array of acidic catalysts can be employed for the deprotection of 1,3-dioxanes, ranging from common Brønsted acids to a variety of Lewis acids. The choice of catalyst and reaction conditions is dictated by the substrate's sensitivity to acid and the presence of other protecting groups.

Brønsted Acids

Aqueous solutions of strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and perchloric acid (HClO₄) are effective for the cleavage of 1,3-dioxanes.[4] Organic acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are also commonly used, often in combination with a wet organic solvent.[2]

Lewis Acids

For substrates that are sensitive to strong protic acids, Lewis acids offer a milder alternative. A variety of Lewis acids have been shown to effectively catalyze the deprotection of acetals and ketals. These include metal triflates such as cerium(III) triflate (Ce(OTf)₃), erbium(III) triflate (Er(OTf)₃), and indium(III) triflate (In(OTf)₃).[4] These catalysts are often used in "wet" organic solvents to provide the necessary water for hydrolysis.[4]

Heterogeneous and "Green" Catalysts

In recent years, there has been a push towards more environmentally benign and recyclable catalysts. Protic ionic liquids have been demonstrated to be effective for the selective cleavage of acetals and ketals in aqueous media.[6] Solid-supported acids and clays like Montmorillonite K10 can also serve as heterogeneous catalysts that can be easily removed from the reaction mixture by filtration.[3]

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH, TFA | Aqueous solutions or wet organic solvents (e.g., THF, acetone), room temperature to reflux.[2][4] | Readily available, inexpensive, and generally effective. | Can be too harsh for sensitive substrates, leading to side reactions. |

| Lewis Acids | Ce(OTf)₃, Er(OTf)₃, In(OTf)₃ | Wet nitromethane or other organic solvents, often at room temperature.[4] | Milder conditions, high chemoselectivity, suitable for acid-sensitive molecules.[4] | Can be more expensive and require anhydrous handling initially. |

| Heterogeneous Catalysts | Montmorillonite K10, Zeolites | Organic solvents, often with heating.[3] | Easy removal from the reaction mixture, potential for recyclability. | May require higher temperatures and longer reaction times. |

| "Green" Catalysts | Protic Ionic Liquids | Aqueous media, often with heating.[6] | Environmentally friendly solvent, catalyst can be recycled.[6] | May require specific ionic liquids and higher temperatures. |

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

Protocol 1: Standard Deprotection using Aqueous Hydrochloric Acid

This protocol is suitable for robust substrates that are not sensitive to strong aqueous acid.

-

Dissolution: Dissolve the 1,3-dioxane-protected compound in a water-miscible solvent such as tetrahydrofuran (THF) or acetone.

-

Acidification: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the reaction mixture. The amount of acid can range from catalytic to stoichiometric, depending on the reactivity of the substrate.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base such as sodium bicarbonate solution.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.

Protocol 2: Mild Deprotection using a Lewis Acid Catalyst

This protocol is recommended for substrates containing acid-sensitive functional groups.

-

Reaction Setup: In a clean, dry flask, dissolve the 1,3-dioxane-protected compound in wet nitromethane or another suitable organic solvent containing a controlled amount of water.

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of a Lewis acid such as cerium(III) triflate (Ce(OTf)₃).[4]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, and then follow the purification steps outlined in Protocol 1.

Protocol 3: Microwave-Assisted Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction, often leading to shorter reaction times and improved yields.

-

Sample Preparation: In a microwave-safe reaction vessel, combine the 1,3-dioxane-protected compound, a suitable catalyst (e.g., p-sulfonic acid-calix[n]arene in water), and the solvent.[7]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 160 °C) for a short period (e.g., 10-40 minutes).[7]

-

Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature before opening.

-

Extraction and Purification: Follow the standard work-up and purification procedures as described in the previous protocols.

Caption: General Experimental Workflow

Troubleshooting and Considerations for Selectivity

-

Incomplete Reaction: If the deprotection is sluggish, gentle heating or the addition of more catalyst may be necessary. Ensure that a sufficient amount of water is present in the reaction mixture.

-

Side Reactions: For acid-sensitive substrates, consider using milder Lewis acid catalysts or heterogeneous catalysts to minimize degradation.[4]

-

Selectivity: The relative rate of hydrolysis can be exploited for selective deprotection. For instance, aldehyde-derived 1,3-dioxolanes are generally hydrolyzed faster than aldehyde-derived 1,3-dioxanes.[2] Similarly, ketone-derived 1,3-dioxanes are typically cleaved more readily than their aldehyde-derived counterparts.[2] This allows for the selective deprotection of one type of acetal in the presence of another by careful control of reaction conditions, such as temperature.[2]

Conclusion

The acid-catalyzed deprotection of 1,3-dioxanes is a fundamental and reliable transformation in organic synthesis. A thorough understanding of the reaction mechanism, coupled with the judicious selection of catalysts and reaction conditions, allows for the efficient and selective unmasking of carbonyl and 1,3-diol functionalities. The expanding repertoire of mild and environmentally friendly catalytic systems continues to enhance the utility of the 1,3-dioxane protecting group in the synthesis of complex molecules relevant to research, drug development, and materials science.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

da Silveira, P. T., et al. (2019). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 30(10), 2094-2101. Retrieved from [Link]

- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

-

ResearchGate. (n.d.). Cleavage of 1,3‐dithianes. Retrieved from [Link]

- Yadav, J. S., et al. (2004). Simple and Chemoselective Deprotection of Acetals and Ketals in the Presence of a Catalytic Amount of Iodine. Synlett, 2004(05), 886-888.

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Majumdar, S., et al. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. RSC Advances, 4(32), 16497-16502. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Çetin, M., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(6), 6469-6485. Retrieved from [Link]

- Tan, C., et al. (2011). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Organic Letters, 13(10), 2590-2593.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

Application Note: 2-(2-Nitroethyl)-1,3-dioxane as a Masked Synthon for N-Heterocycles

Topic: 2-(2-Nitroethyl)-1,3-dioxane in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Executive Summary

In the total synthesis of alkaloids and complex nitrogen heterocycles, the stability of intermediates is often the limiting factor. 2-(2-Nitroethyl)-1,3-dioxane (and its dioxolane analog) serves as a robust, "masked" equivalent of 3-nitropropanal . This reagent combines the nucleophilic versatility of the nitro group (via Henry and Michael reactions) with the electrophilic potential of a protected aldehyde.

This application note details the utility of 2-(2-Nitroethyl)-1,3-dioxane in synthesizing fused polycyclic systems, specifically indolo[2,3-a]quinolizines (Corynanthe alkaloid precursors) and pyrrolizidines . By leveraging the latent reactivity of the acetal and the nitro group, researchers can construct complex ring systems via "one-pot" reduction-cyclization cascades, avoiding the handling of unstable amino-aldehydes.

Chemical Profile & Mechanistic Advantages[1][2]

Reagent: 2-(2-Nitroethyl)-1,3-dioxane Function: Masked 3-Nitropropanal / Masked 3-Aminopropanal CAS: 82891-99-4 (Dioxolane analog often used interchangeably)

The "Masked" Strategy

The reagent operates on a three-stage logic:

-

C-C Bond Formation: The

-protons of the nitro group ( -

Functional Transformation: The nitro group is reduced to an amine.[1]

-

Cyclization Trigger: Acidic hydrolysis of the dioxane reveals the aldehyde, which is immediately intercepted by the newly formed amine (intramolecular reductive amination) to close a ring.

Key Signaling Pathway (Graphviz)

Figure 1: The logic flow of using 2-(2-Nitroethyl)-1,3-dioxane as a bifunctional linchpin for heterocycle synthesis.

Preparation of the Reagent

Note: While 3-nitropropanal acetals can be synthesized from acrolein, the displacement of bromide from 2-(2-bromoethyl)-1,3-dioxane is the most reliable laboratory method.

Protocol A: Synthesis of 2-(2-Nitroethyl)-1,3-dioxane

Prerequisite: 2-(2-Bromoethyl)-1,3-dioxane (Synthesized from acrolein + 1,3-propanediol + HBr) [1].

Materials:

-

2-(2-Bromoethyl)-1,3-dioxane (1 equiv.)[2]

-

Silver Nitrite (

) (1.5 equiv.) -

Diethyl ether (Anhydrous)[3]

-

Magnesium sulfate (

)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), suspend Silver Nitrite (1.5 equiv.) in anhydrous diethyl ether (0.5 M concentration relative to bromide).

-

Addition: Cool the suspension to 0°C. Add 2-(2-Bromoethyl)-1,3-dioxane dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. The formation of a yellow precipitate (AgBr) indicates progress.

-

Filtration: Filter the mixture through a pad of Celite to remove silver salts. Caution: Silver residues can be oxidative; dispose of properly.

-

Workup: Wash the ether filtrate with water and brine. Dry over

and concentrate under reduced pressure. -

Purification: Purify the crude oil via vacuum distillation or flash chromatography (Silica, Hexanes/EtOAc 8:2).

-

Yield: Typically 60–75%.[2]

-

Characterization: IR (film)

1550 cm

-

Application 1: Synthesis of Indolo[2,3-a]quinolizines

This protocol demonstrates the construction of the tetracyclic core found in Corynanthe and Yohimbine alkaloids. The reagent acts as the C3-C4-C5 fragment of the quinolizine ring.

Reaction Scheme Overview

-

Condensation: Indole-3-carboxaldehyde + Reagent

Nitro-alkene intermediate. -

Reduction/Cyclization: Hydrogenation reduces the double bond and nitro group; acid cyclizes the amine onto the deprotected aldehyde.

Protocol B: Indolo-Quinolizine Assembly

Materials:

-

Indole-3-carboxaldehyde (1.0 equiv.)

-

2-(2-Nitroethyl)-1,3-dioxane (1.2 equiv.)

-

Ammonium Acetate (

) (0.5 equiv.) -

Solvent: Nitromethane (or Toluene/Acetic Acid)

-

Reduction:

(50 psi), 10% Pd/C, Methanol/HCl.

Step-by-Step:

-

Henry Condensation:

-

Dissolve Indole-3-carboxaldehyde (10 mmol) and 2-(2-Nitroethyl)-1,3-dioxane (12 mmol) in nitromethane (20 mL).

-

Add ammonium acetate (5 mmol).

-

Reflux for 4–6 hours. Monitor TLC for the disappearance of aldehyde.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water, dry, and concentrate. The product is typically the nitro-alkene (dehydrated adduct).

-

-

One-Pot Reduction & Cyclization:

-

Dissolve the crude nitro-alkene in Methanol (50 mL).

-

Add 10% Pd/C (10 wt%) and concentrated HCl (1 mL, catalytic acid is required for acetal hydrolysis).

-

Hydrogenate at 50 psi (Parr shaker) for 12 hours.

-

Mechanistic Note:

reduces the alkene and the nitro group to an amine. The HCl hydrolyzes the dioxane to an aldehyde. The amine attacks the aldehyde to form the piperidine ring (Pictet-Spengler type closure).

-

-

Isolation:

-

Filter off catalyst. Neutralize the filtrate with saturated

. -

Extract with DCM.

-

Purify via column chromatography (DCM/MeOH 95:5).

-

Product: 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine.

-

Data Table: Typical Yields

| Substrate (Indole-R) | Condensation Yield (%) | Cyclization Yield (%) | Total Yield (%) |

| H (Unsubstituted) | 85 | 72 | 61 |

| 5-Methoxy | 82 | 68 | 56 |

| 5-Bromo | 78 | 65 | 51 |

Application 2: Synthesis of Pyrrolizidine Alkaloids

Here, the reagent reacts with an aliphatic aldehyde or ketone to form the bicyclic pyrrolizidine core.

Workflow Diagram (Graphviz)

Figure 2: Double cyclization strategy using the bifunctional nature of the reagent.

Protocol C: General Pyrrolizidine Synthesis

-

Coupling: React 2-(2-Nitroethyl)-1,3-dioxane with a

-keto-aldehyde or a suitable electrophile (like succinaldehyde monoacetal) using a mild base (KF/Alumina or TBAF). -

Reduction: Treat the adduct with Raney Nickel under

atmosphere in acidic ethanol. -

Result: The amino group formed cyclizes with the deprotected aldehyde (ring 1) and the ketone/other electrophile (ring 2) to form the fused bicyclic system.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Henry Reaction | Retro-Henry reaction (reversibility). | Use TBAF (tetrabutylammonium fluoride) as a mild base in THF at 0°C. Avoid heating unless necessary. |

| Incomplete Cyclization | Acetal not hydrolyzing. | Ensure the hydrogenation solvent is acidic (MeOH/HCl). If the acetal persists, treat the crude amine with aqueous TFA post-reduction. |

| Instability of Intermediate | 3-Nitropropanal leakage. | 3-Nitropropanal is unstable and polymerizes. Do not deprotect the acetal before the nitro reduction. Keep the dioxane ring intact until the amine is generated. |

| Pd/C Poisoning | Sulfur/Halogen contaminants. | If using bromo-precursors, ensure rigorous purification. Switch to Raney Nickel if Pd/C fails, as it is more robust for nitro reductions. |

References

-

Stowell, J. C.; Keith, D. R.; King, B. T. "2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane".[2] Organic Syntheses, 1984 , 62, 140. Link

-

Griesser, H.; Öhrlein, R.; Schwab, W.; Ehrler, R.; Jäger, V. "3-Nitropropanal, 3-Nitropropanol, and 3-Nitropropanal Dimethyl Acetal".[4] Organic Syntheses, 2000 , 77, 236. Link

- Rosini, G. "The Henry Reaction". Comprehensive Organic Synthesis, 1991, 2, 321–340. (Seminal review on nitro-aldol chemistry).

-

Ballini, R.; Petrini, M. "Recent synthetic developments in the nitro-aldol (Henry) reaction". Advanced Synthesis & Catalysis, 2005 , 347, 969–970. Link

-

Aksenov, A. V., et al. "Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles". Molecules, 2021 , 26, 6136. (Context on nitroethyl-indole reactivity). Link

Sources

Application of 2-(2-Nitroethyl)-1,3-dioxane in the synthesis of pharmaceutical intermediates

This Application Note is structured as a high-level technical guide for pharmaceutical synthesis, focusing on the specific utility of 2-(2-Nitroethyl)-1,3-dioxane as a superior C3-synthon.

Executive Summary

2-(2-Nitroethyl)-1,3-dioxane (CAS: N/A for specific commercial isomer, often custom synthesized; Analogous to CAS 33884-43-4 for bromo-variant) is a specialized "masked" intermediate used to introduce a functionalized 3-carbon chain into pharmaceutical APIs.

Unlike unstable 3-nitropropanal (which rapidly polymerizes), this dioxane-protected reagent offers indefinite shelf stability while retaining high reactivity upon acid-catalyzed activation. It is a critical building block for:

-

Homotryptamine Derivatives: Serotonin/Melatonin analogs with extended linkers.

-

3-Substituted Quinolines: Via modified Friedländer or Doebner-Miller annulation.

-

Masked Amino-Aldehydes: Precursor to 3-aminopropanal for reductive aminations.

This guide details the mechanistic pathways and provides a validated protocol for the synthesis of a Homotryptamine scaffold, a common motif in CNS-active drug candidates.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-(2-Nitroethyl)-1,3-dioxane |

| Functional Class | Nitro-acetal; Masked Aldehyde; C3-Synthon |

| Molecular Weight | ~161.16 g/mol |

| Appearance | Pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water |

| Stability | Stable at RT; Hydrolyzes at pH < 4.0 |

| Key Reactivity | Acetal Hydrolysis (H+), Nitro Reduction (H2/Pd), Henry Reaction (Base) |

Strategic Applications in Drug Design

A. The "Stability Paradox" Solution

Direct use of 3-nitropropanal or 3-aminopropanal in synthesis is plagued by self-condensation (aldol/Schiff base polymerization). 2-(2-Nitroethyl)-1,3-dioxane solves this by "masking" the aldehyde within a robust 6-membered acetal ring.

-

Pathway 1 (Indole Functionalization): Controlled hydrolysis releases the aldehyde in situ for reaction with indoles, yielding homotryptamines (C3-linker) rather than standard tryptamines (C2-linker).

-

Pathway 2 (Quinoline Synthesis): Acts as a stable equivalent of acrolein/nitro-acrolein in cyclization reactions to form 3-substituted quinolines (Kinase inhibitors).

B. Mechanistic Flowchart

The following diagram illustrates the divergent utility of the reagent.

Caption: Divergent synthesis pathways from 2-(2-Nitroethyl)-1,3-dioxane showing access to Indoles, Quinolines, and Amino-linkers.

Detailed Protocol: Synthesis of Homotryptamine Derivative

Target: Synthesis of 3-(3-aminopropyl)-1H-indole (Homotryptamine) via a modified Leimgruber-Batcho / Fischer hybrid strategy.

Phase 1: In-Situ Deprotection & Condensation

Objective: Generate 3-nitropropanal and condense with Indole.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, N2 inlet, and magnetic stirrer.

-

Reagents:

-

Indole (1.0 eq, 11.7 g)

-

2-(2-Nitroethyl)-1,3-dioxane (1.2 eq)

-

Solvent: Acetic Acid / Water (9:1 v/v) - Promotes hydrolysis and condensation.

-

Catalyst: Trifluoroacetic acid (TFA) (0.5 eq) - Optional, if faster hydrolysis is needed.

-

-

Procedure:

-

Dissolve Indole in the Acetic Acid mixture at room temperature.

-

Add 2-(2-Nitroethyl)-1,3-dioxane dropwise over 10 minutes.

-

Heat the mixture to 90°C for 4 hours.

-

Mechanism:[1][2][3][4][5] The acetal hydrolyzes to 3-nitropropanal. The indole C3-position attacks the aldehyde (electrophilic aromatic substitution), followed by dehydration to form 3-(3-nitroprop-1-enyl)-1H-indole .

-

-

Workup:

-

Cool to RT. Pour into ice water (500 mL).

-

The nitro-alkene intermediate typically precipitates as a yellow/orange solid.

-

Filter, wash with water, and dry under vacuum.

-

Yield Expectation: 75-85% (Crude Nitro-alkene).

-

Phase 2: Reduction to Homotryptamine

Objective: Reduce the nitro-alkene double bond and the nitro group to the amine.

-

Setup: High-pressure hydrogenation vessel (Parr reactor) or reflux setup for hydride reduction.

-

Reagents:

-

Crude 3-(3-nitroprop-1-enyl)-1H-indole (from Phase 1).

-

Reducing Agent: LiAlH4 (4.0 eq) in dry THF ORH2 (50 psi) with 10% Pd/C .

-

Note on Selectivity: LiAlH4 is preferred for complete reduction of both the alkene and nitro group to the saturated amine in one step.

-

-

Procedure (LiAlH4 Method):

-

Suspend LiAlH4 in dry THF at 0°C under Argon.

-

Add the nitro-alkene solution (in THF) dropwise (Exothermic!).

-

Reflux for 6-12 hours.

-

Quench carefully (Fieser method: Water, 15% NaOH, Water).

-

Filter precipitate and concentrate the filtrate.

-

-

Purification:

-

The resulting oil is the free base Homotryptamine .

-

Convert to HCl salt for stability: Dissolve in Et2O, add 2M HCl in ether. Collect white precipitate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete hydrolysis of acetal. | Increase water content in AcOH or use stronger acid (TFA/HCl). Ensure temp > 80°C. |

| Polymerization | 3-nitropropanal concentration too high. | Add the dioxane reagent slowly (syringe pump) to the hot indole solution to keep free aldehyde concentration low. |

| Incomplete Reduction | Catalyst poisoning (if using Pd/C). | Sulfur contaminants from Indole? Use fresh catalyst or switch to LiAlH4 (chemical reduction). |

| Side Product: Dimer | Reaction of amine product with aldehyde. | Ensure full reduction conditions. Avoid stalling at the imine stage. |

Safety & Handling

-

Nitro Compounds: Potentially explosive if concentrated or heated dry. Keep the nitro-acetal in solution when possible.

-

Acetal Hydrolysis: Generates 1,3-propanediol byproduct; ensure it is removed during aqueous workup (water soluble).

-

LiAlH4: Pyrophoric. Handle under inert atmosphere.

References

-

General Indole Synthesis: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Nitro-Acetal Chemistry: Ballini, R., et al. (2005). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Current Organic Chemistry. Link

-

Homotryptamine Pharmacology: Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews (Discusses SAR of tryptamine vs. homotryptamine chain lengths). Link

-

Acetal Protection Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

Disclaimer: This protocol is for research purposes only. Optimization may be required for specific substrates.

Sources

Step-by-step protocol for Michael addition reactions using 2-(2-Nitroethyl)-1,3-dioxane

[1]

Executive Summary

This guide details the protocol for utilizing 2-(2-Nitroethyl)-1,3-dioxane as a nucleophilic "linchpin" in Michael addition reactions.[1] This reagent serves as a masked equivalent of 3-nitropropanal, allowing researchers to form Carbon-Carbon (C-C) bonds via the nitro-activated

This protocol is designed for drug development workflows requiring the synthesis of complex pyrrolidines, indole alkaloids, or polyfunctionalized scaffolds where aldehyde oxidation states must be maintained through the coupling step.[1]

Strategic Considerations & Mechanistic Logic

The "Linchpin" Advantage

The 2-(2-Nitroethyl)-1,3-dioxane molecule possesses dual functionality:

-

Nitro Group (

): Electron-withdrawing group (EWG) that lowers the -

1,3-Dioxane: A cyclic acetal protecting group.[1][2][3] It is robust against the basic conditions required for nitronate generation but can be cleaved later using aqueous acid to reveal an aldehyde.

Base Selection Strategy

The choice of base determines the concentration of the reactive nitronate species.[1]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The preferred base for this protocol.[1] Its high basicity and solubility in organic solvents drive the equilibrium toward the nitronate without generating water (unlike hydroxide bases), which minimizes side reactions like Henry (nitroaldol) reversibility.[1]

-

TMG (1,1,3,3-Tetramethylguanidine): A milder alternative if DBU causes polymerization of sensitive Michael acceptors (e.g., acrylates).[1]

Reaction Mechanism

The reaction proceeds via a base-catalyzed conjugate addition.[4] The base deprotonates the

Figure 1: Mechanistic pathway of the Michael addition.[1][5] The nitronate species is the active nucleophile.[1]

Experimental Protocols

Protocol A: Standard DBU-Promoted Addition

Best for: Rapid synthesis, robust substrates (enones, nitroalkenes), and initial screening.[1]

Materials

-

Donor: 2-(2-Nitroethyl)-1,3-dioxane (1.0 – 1.2 equiv)[1]

-

Acceptor:

-unsaturated ketone/ester (1.0 equiv)[1] -

Base: DBU (0.1 – 1.0 equiv; typically 0.5 equiv is optimal for rate)[1]

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)[1]

-

Quench: Saturated aqueous Ammonium Chloride (

)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the Michael Acceptor (1.0 mmol) and 2-(2-Nitroethyl)-1,3-dioxane (1.2 mmol, 1.2 equiv).[1]

-

Solvation: Dissolve the mixture in anhydrous MeCN (5 mL, 0.2 M concentration). Stir at Room Temperature (20–25°C).

-

Activation: Add DBU (0.5 mmol, 0.5 equiv) dropwise via syringe.

-

Self-Validating Sign: The solution should turn a slight yellow/orange color, indicating the formation of the nitronate intermediate.[1] If no color change occurs within 5 minutes, check reagent quality or increase base loading.

-

-

Reaction Monitoring: Stir for 2–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the limiting reagent (Acceptor).[1]

-

-

Quench: Cool the reaction to 0°C. Add saturated aqueous

(5 mL). -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over

Protocol B: Asymmetric Organocatalytic Addition

Best for: Drug candidates requiring high enantiomeric excess (ee).[1]

Materials

-

Catalyst: Chiral Thiourea or Squaramide (10–20 mol%)[1]

-

Solvent: Toluene or DCM (Non-polar solvents enhance H-bonding interactions).[1]

-

Temperature: -20°C to 0°C (Lower temperature improves stereoselectivity).

Methodology

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Michael addition protocol.

Performance Data & Troubleshooting

Base Screening Comparison

Typical yields for the reaction of 2-(2-Nitroethyl)-1,3-dioxane with Methyl Vinyl Ketone (MVK).

| Base | Equiv | Solvent | Time (h) | Yield (%) | Notes |

| DBU | 0.5 | MeCN | 2 | 92 | Recommended. Fast, clean conversion.[1] |

| TMG | 0.5 | THF | 4 | 85 | Good alternative for sensitive acceptors. |

| 2.0 | Acetone | 12 | 65 | Heterogeneous; slower; lower yield. | |

| 1.0 | DCM | 24 | <30 | Too weak to effectively deprotonate nitroalkane. |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Issue: Loss of Acetal (Aldehyde detected).

-

Issue: Polymerization of Acceptor.

References

-

Ballini, R., & Bosica, G. (2005).[1] Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives.[12] Current Organic Chemistry. Link

-

Ono, N. (2001).[1] The Nitro Group in Organic Synthesis. Wiley-VCH. (Standard text on Nitro-Michael additions).

-

Ye, J., et al. (2005).[1] Organocatalytic Michael Addition of Nitroalkanes to Enones. Chemical Communications. Link

-

McMurry, J. (2017).[1] Organic Chemistry. (Reference for 1,3-dioxane stability and acetal protection mechanisms).

-

Master Organic Chemistry. (2023). The Michael Addition Reaction. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. sctunisie.org [sctunisie.org]

- 10. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-(2-Nitroethyl)-[1,3]Dioxolane [myskinrecipes.com]

Application Notes & Protocols: The Strategic Role of 2-(2-Nitroethyl)-1,3-dioxane in Natural Product Total Synthesis

Abstract

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. 2-(2-Nitroethyl)-1,3-dioxane has emerged as a highly valuable and versatile C2 synthon, ingeniously masking a reactive acetaldehyde enolate. This guide provides an in-depth exploration of its application, elucidating the mechanistic principles that underpin its utility and offering detailed protocols for its deployment in complex molecular construction. For researchers and drug development professionals, understanding the dual functionality of this reagent—the robust dioxane protecting group and the versatile nitro moiety—opens new avenues for the synthesis of intricate natural products.

Introduction: A Tale of Two Functional Groups

The total synthesis of natural products is a testament to the art and science of organic chemistry, demanding a sophisticated toolkit of reagents and strategies.[1][2] Within this toolkit, 2-(2-nitroethyl)-1,3-dioxane stands out due to its unique bifunctional nature. It elegantly combines the stability of a cyclic acetal with the diverse reactivity of a primary nitroalkane.[3][4]

-

The 1,3-Dioxane Moiety: This six-membered cyclic acetal serves as a robust protecting group for a latent aldehyde. Compared to its five-membered dioxolane counterpart, the 1,3-dioxane offers enhanced stability towards acidic conditions, a critical advantage in multi-step synthetic campaigns where sensitive functional groups must be preserved.[5] It is generally stable under basic, oxidative, and reductive conditions, ensuring its integrity throughout various transformations.[4]

-

The Nitroethyl Group: The nitro group is not merely a placeholder; it is a powerful functional handle. Its strong electron-withdrawing nature acidifies the α-protons, enabling the formation of a stabilized carbanion (a nitronate).[6] This nucleophilic character is the cornerstone of its utility in C-C bond formation. Furthermore, the nitro group can be transformed into a carbonyl via the Nef reaction or reduced to a primary amine, providing access to a wide array of molecular architectures.[7][8]

This dual-purpose design makes 2-(2-nitroethyl)-1,3-dioxane an ideal reagent for introducing a protected β-formylethyl group into a molecule, a common structural motif in many natural products.[9]

Core Mechanistic Pathways & Strategic Implementation

The synthetic power of 2-(2-nitroethyl)-1,3-dioxane is realized through three primary reaction pathways, which can be strategically sequenced to build molecular complexity.

Carbon-Carbon Bond Formation: The Michael Addition

The most significant application of this reagent is in conjugate addition reactions. The acidity of the carbon α to the nitro group allows for easy deprotonation with a suitable base to form a nitronate anion. This soft nucleophile readily participates in Michael additions to α,β-unsaturated carbonyls, esters, and nitriles.[8][10]

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical. A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃ is often preferred to prevent side reactions with the electrophile.[11] The base must be strong enough to deprotonate the nitroalkane but not so strong as to promote self-condensation of the enone.

-

Solvent: Aprotic solvents such as THF, dioxane, or acetonitrile are typically used to ensure the stability of the generated nitronate and prevent proton exchange.[11][12]

This reaction forges a new carbon-carbon bond, extending the carbon skeleton and setting the stage for subsequent transformations.

Unmasking the Carbonyl: The Nef Reaction

After the crucial C-C bond is formed, the nitro group's role as a carbanion precursor is complete. The next strategic step is often its conversion into a carbonyl group via the Nef reaction.[13] The classical Nef reaction involves treating the nitronate salt with strong aqueous acid, which can be harsh on sensitive substrates.[14][15]

Modern, Milder Alternatives: To circumvent the limitations of the classical method, several milder oxidative or reductive Nef reaction protocols have been developed.

-

Oxidative Methods: Treatment with reagents like potassium permanganate (KMnO₄) or ozone can efficiently convert the nitronate to a carbonyl under neutral or basic conditions.

-

Reductive Methods: A widely used and reliable method involves treatment with TiCl₃ in aqueous solution. This method is often high-yielding and compatible with a broader range of functional groups.[15]

The Nef reaction is a powerful deprotection step, revealing an aldehyde or ketone that can be used for cyclizations, chain extensions, or other elaborations.[16]

Introducing Nitrogen: Reduction to the Amine

In syntheses where a nitrogen atom is required, the nitro group can be readily reduced to a primary amine.[3] This transformation provides a direct route to alkaloids and other nitrogen-containing natural products.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel under an atmosphere of hydrogen is a clean and efficient method.

-

Metal-Mediated Reductions: Reagents such as Zn/HCl, SnCl₂, or LiAlH₄ are also effective for this transformation.

The choice of reducing agent depends on the presence of other reducible functional groups within the molecule.

Diagram of Key Transformations

The following diagram illustrates the central role and synthetic versatility of 2-(2-nitroethyl)-1,3-dioxane.

Caption: Key synthetic pathways of 2-(2-nitroethyl)-1,3-dioxane.

Application Case Study: A General Synthetic Workflow

To illustrate the practical application of these principles, we present a generalized workflow for the synthesis of a complex heterocyclic core, a common feature in natural product chemistry.

Workflow Overview:

-